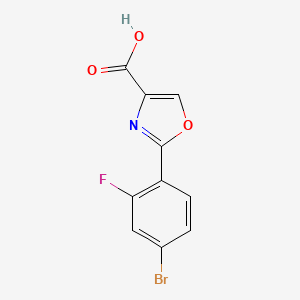

2-(4-溴-2-氟苯基)-1,3-恶唑-4-甲酸

描述

The compound “4-Bromo-2-fluorophenylacetic acid” is a carboxylic acid organic compound, which can be used as a pharmaceutical intermediate for pharmaceutical synthesis and scientific research .

Synthesis Analysis

While specific synthesis information for “2-(4-Bromo-2-fluorophenyl)-1,3-oxazole-4-carboxylic acid” was not found, a related compound, “4-Bromo-2-fluorophenylacetic acid”, can be prepared by reacting 2-(4-bromo-2-fluorophenyl)acetonitrile with MeOH in NaOH solution .Molecular Structure Analysis

The molecular structure of a similar compound, “4-Bromo-2-fluorobiphenyl”, has been reported. It has a molecular formula of C12H8BrF, an average mass of 251.094 Da, and a monoisotopic mass of 249.979340 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “4-Bromo-2-fluorobiphenyl”, include a density of 1.4±0.1 g/cm3, a boiling point of 298.8±20.0 °C at 760 mmHg, and a flash point of 138.3±16.6 °C .科学研究应用

合成与生物学评估

一项研究集中于卤代苯基苯并恶唑-5-甲酸的合成和生物学评估,包括具有溴和氟取代基的那些。这些化合物被评估其抗炎活性和细胞毒性,突出了卤代药物和苯并恶唑在治疗应用中的潜力。强调了卤素原子在增加上市卤代药物数量中的重要性以及苯并恶唑的重要性。具体化合物对某些细胞系表现出显着的抗炎活性和优异的细胞毒活性,分子对接分析显示与它们的生化靶标有良好的结合相互作用 (塔克拉尔等人,2022)。

杂环化合物的合成

另一个研究领域涉及杂环化合物的合成,其中取代的羧酸苯胺与之反应形成各种衍生物。该研究探索了不同取代基(包括氟和溴)对形成新型杂环的反应性,表明了一种操纵取代基效应以实现所需化学转化的方法 (海尼克等人,2001)。

抗癌药的开发

一份关于从氨基三唑和氟苯甲酸开始合成三唑并噻二唑衍生物的报告讨论了潜在抗癌药的产生。这突出了卤代化合物在构建具有潜在治疗应用的生物活性杂环中的作用 (巴特等人,2004)。

缓蚀研究

关于三唑席夫碱作为低碳钢缓蚀剂的研究证明了含氟化合物在工业环境中的应用。这项研究阐明了包括溴和氟取代基在内的结构元素如何影响缓蚀剂的效率,为设计更有效的缓蚀防护策略提供了见解 (柴特拉等人,2015)。

光物理性质和应用前景

芳基-1,2,3-三唑-4-甲酸的合成和研究证明了结构修饰对光物理性质的影响。这项研究突出了此类化合物在传感技术和生物研究中的潜在应用,表明卤代化合物在开发新型材料和传感器方面的多功能性 (萨夫罗诺夫等人,2020)。

安全和危害

作用机制

Target of Action

A similar compound, (2- { [ (4-bromo-2-fluorobenzyl)amino]carbonyl}-5-chlorophenoxy)acetic acid, is reported to target aldose reductase . Aldose reductase is an enzyme involved in glucose metabolism and is a key player in the development of complications in diabetes .

Mode of Action

It’s known that many similar compounds interact with their targets by binding to the active site of the enzyme, inhibiting its function and leading to downstream effects .

Biochemical Pathways

If it targets aldose reductase like its similar compound, it may affect the polyol pathway, a secondary route of glucose metabolism .

Pharmacokinetics

A similar compound is reported to have high gastrointestinal absorption and is predicted to be able to cross the blood-brain barrier . These properties can significantly impact the bioavailability of the compound.

Result of Action

If it acts like its similar compound by inhibiting aldose reductase, it could potentially reduce the accumulation of sorbitol, a sugar alcohol that can cause cellular damage when present in high concentrations .

属性

IUPAC Name |

2-(4-bromo-2-fluorophenyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrFNO3/c11-5-1-2-6(7(12)3-5)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSERUWCULLPIGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C2=NC(=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

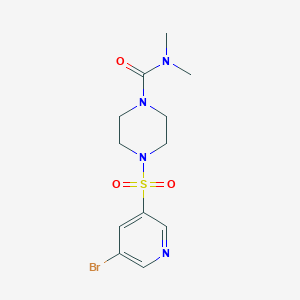

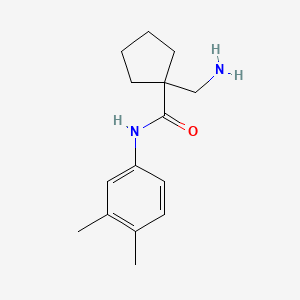

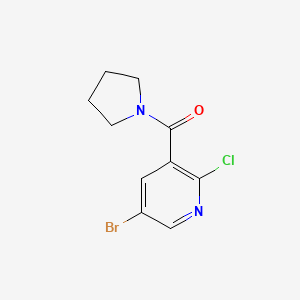

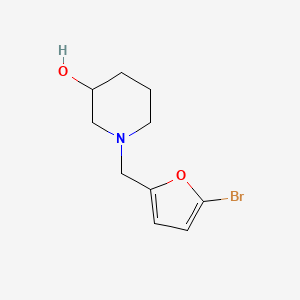

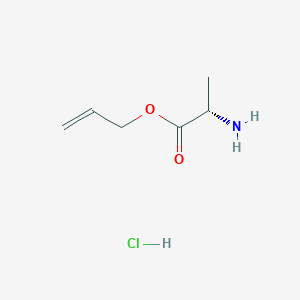

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-N-[4-(dimethylamino)butyl]benzene-1-sulfonamide](/img/structure/B1527373.png)

![4-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527389.png)